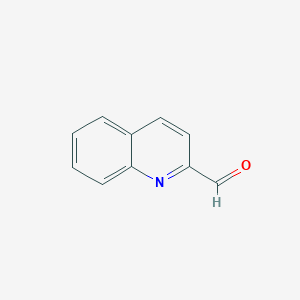
2-Quinolinecarboxaldehyde
Overview
Description
2-Quinolinecarboxaldehyde, also known as 2-formylquinoline, is an organic compound with the molecular formula C10H7NO. It is a derivative of quinoline, featuring an aldehyde functional group at the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds that interact with biological targets . For instance, it has been used in the preparation of a Zn(II) complex with 2-quinolinecarboxaldehyde selenosemicarbazone
Mode of Action
The zn(ii) complex synthesized from this compound selenosemicarbazone has been shown to interact with calf thymus dna and human serum albumin . The complex has more affinity to the minor DNA groove than the major, with no significant intercalation . The interaction with human serum albumin revealed the quenching of the intrinsic fluorescence of the protein through a static quenching mechanism .
Biochemical Pathways
The compound has been used in the synthesis of various ligands and complexes that may affect different biochemical pathways .
Result of Action
The zn(ii) complex synthesized from this compound selenosemicarbazone has been shown to induce apoptosis in thp-1 cells in a concentration-dependent manner . The treated cells are arrested in the G1-to-S phase accompanied with extensive activation of caspase-8 and -9 .
Biochemical Analysis
Biochemical Properties
It is known to participate in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone
Cellular Effects
A Zn(II) complex with 2-Quinolinecarboxaldehyde selenosemicarbazone has been shown to induce apoptosis in THP-1 cells
Molecular Mechanism
It is known to participate in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone
Temporal Effects in Laboratory Settings
It is known to be used in the preparation of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Quinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-methylquinoline using selenium dioxide in the presence of a suitable solvent like dioxane. Another method includes the Vilsmeier-Haack reaction, where 2-quinolinecarboxylic acid is treated with phosphorus oxychloride and dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylquinoline using selenium dioxide. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-quinolinecarboxylic acid.
Reduction: Reduction of this compound can yield 2-quinolinemethanol.
Condensation: It participates in aldol condensation reactions to form complex molecules.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Condensation: Lithium enolates of acetophenone in the presence of a base.
Major Products:
Oxidation: 2-Quinolinecarboxylic acid.
Reduction: 2-Quinolinemethanol.
Condensation: 3-(2-quinolyl)-1-phenyl-2-propenone.
Scientific Research Applications
2-Quinolinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and ligands.
Biology: It serves as a fluorescent probe for detecting metal ions like mercury in natural water.
Medicine: It is involved in the synthesis of potential anticancer agents and other pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
2-Quinolinecarboxaldehyde can be compared with other quinoline derivatives such as:
4-Quinolinecarboxaldehyde: Similar structure but with the aldehyde group at the fourth position.
2-Pyridinecarboxaldehyde: A pyridine derivative with similar reactivity.
2-Chloro-3-quinolinecarboxaldehyde: A chlorinated derivative with enhanced reactivity.
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which imparts distinct reactivity and applications in synthesis and research .
Properties
IUPAC Name |
quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJKGWLDJECQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203169 | |
| Record name | Quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-96-2 | |
| Record name | 2-Quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Quinolinecarboxaldehyde?
A1: The molecular formula of this compound is C10H7NO, and its molecular weight is 157.17 g/mol.
Q2: How can I confirm the presence of this compound in a sample using spectroscopic techniques?
A2: The presence of this compound can be confirmed using various spectroscopic techniques:
- UV-Vis Spectroscopy: 2-QCA derivatives, particularly Schiff bases, exhibit characteristic absorption bands in the UV-Vis region, often attributed to π → π* transitions. []
Q3: Is this compound stable under ambient conditions?
A: this compound exists in two allotropic forms, impacting its stability. [] While generally stable under ambient conditions, storage under inert atmosphere and protection from light is recommended.
Q4: Can this compound be incorporated into polymer matrices?
A: Yes, this compound-based complexes have been successfully incorporated into polymer matrices like PMMA, resulting in materials with enhanced luminescent properties. []
Q5: Does this compound exhibit any catalytic activity itself?
A: While this compound itself may not be a catalyst, its metal complexes often exhibit catalytic properties. For example, oxomolybdenum(VI) complexes with ligands derived from 2-QCA have shown catalytic activity in the oxidation of benzoin and oxidative bromination reactions. []
Q6: Have there been any computational studies on this compound and its derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties of 2-QCA derivatives and their metal complexes. These calculations provide insights into molecular structures, stabilities, and electronic transitions. [, ]
Q7: How do structural modifications of this compound derivatives influence their biological activity?
A7: Studies on metal complexes of 2-QCA derivatives revealed that:
- Substitutions on the aniline ring: The presence of electron-donating or withdrawing groups on the aniline moiety of Schiff base ligands can impact their antimicrobial activity. []
- Variation of the metal ion: Changing the metal center in 2-QCA complexes can significantly alter their biological activity. For instance, Ag(I) complexes showed good cytotoxicity against specific cancer cell lines, with activity influenced by the ligand structure and counterion. []
Q8: Are there strategies to improve the stability or solubility of this compound derivatives?
A8: While 2-QCA itself is relatively stable, its derivatives can be susceptible to hydrolysis or oxidation. Strategies to improve stability include:
- Complexation with metal ions: Formation of metal complexes often enhances the stability of 2-QCA derivatives. [, , ]
Q9: Are there specific SHE regulations concerning the use and handling of this compound?
A9: As with any chemical, consult the Safety Data Sheet (SDS) for this compound to ensure safe handling and disposal. Adhere to all relevant local and national regulations.
Q10: Is there information available on the ADME properties of this compound and its derivatives?
A: While the provided papers do not delve into detailed ADME studies, some insights can be gathered:* Cellular uptake: Research on magnetofluorescent zinc ferrite nanoparticles surface-complexed with a 2-QCA derivative demonstrated their potential for bioimaging and targeting cancer cells, suggesting cellular uptake. []
Q11: What are the reported biological activities of this compound derivatives?
A11: Several biological activities have been reported for metal complexes of 2-QCA derivatives:
- Antimicrobial activity: Complexes with various metal ions, including Zn(II), Cd(II), and Ag(I), have shown promising antibacterial and antifungal activities. [, , ]
- Anticancer activity: Certain 2-QCA-based complexes, particularly those with Pd(II) and Pt(II), have exhibited cytotoxic activity against cancer cell lines. [, ]
- Antioxidant activity: Cobalt(III) complexes of 2-QCA thiosemicarbazone and selenosemicarbazone ligands showed notable antioxidant activity in vitro. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


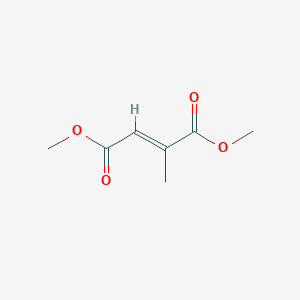
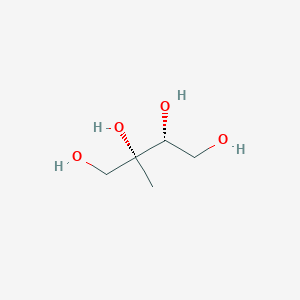
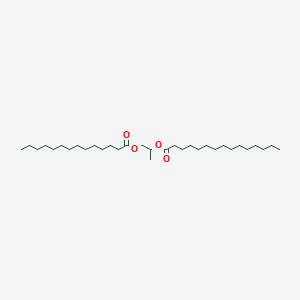
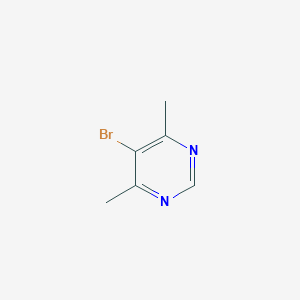
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
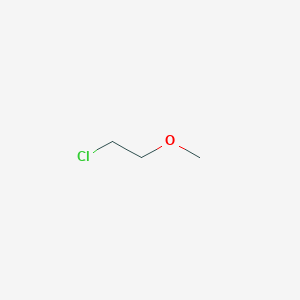

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
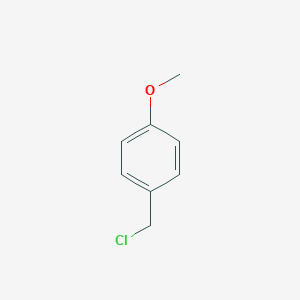
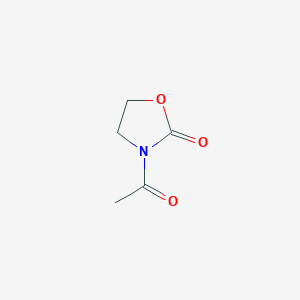
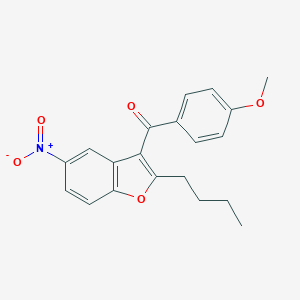

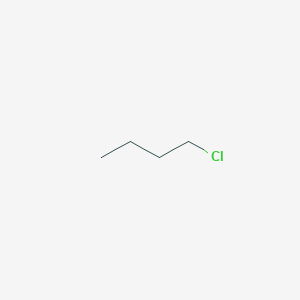
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
